5-Butylnonane

Description

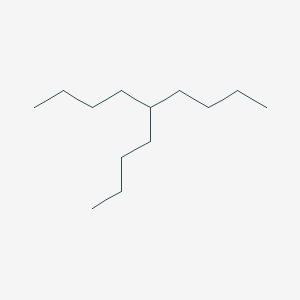

Structure

3D Structure

Properties

IUPAC Name |

5-butylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSQPZMAIVSYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306287 | |

| Record name | 5-Butylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-63-9 | |

| Record name | 5-Butylnonane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Butylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Butylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Butylnonane. The information is presented to support research and development activities where this compound may be used as a reference, a non-polar solvent, or a starting material. All quantitative data is summarized for clarity, and generalized experimental protocols for determining key properties are detailed.

Chemical and Physical Properties of this compound

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a nonane backbone with a butyl group attached to the fifth carbon atom. As a non-polar molecule, its physical properties are primarily dictated by weak van der Waals intermolecular forces.

The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-n-Butylnonane, Nonane, 5-butyl- | [2][3][4] |

| CAS Registry Number | 17312-63-9 | [2][3] |

| Molecular Formula | C₁₃H₂₈ | [1][5][6] |

| Molecular Weight | 184.36 g/mol | [1] |

| Density | 0.757 - 0.764 g/cm³ | [3][4][7] |

| Boiling Point | 216.6 - 218 °C (at 760 mmHg) | [3][4] |

| Melting Point | -28.13 °C (estimate) | [7] |

| Flash Point | 64.9 °C | [3] |

| Refractive Index | 1.424 - 1.427 | [3][4][7] |

| Vapor Pressure | 0.204 mmHg (at 25 °C) | [3] |

| Octanol/Water Partition Coefficient (logP) | ~6.5 (Computed) | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [9][10][11][12] |

Experimental Protocols

The following sections describe generalized methodologies for determining the key physical properties of liquid alkanes such as this compound.

The density of a liquid is its mass per unit volume. For a non-volatile liquid like this compound, this can be accurately determined using gravimetric methods.

Protocol:

-

Preparation: Ensure a clean and dry volumetric flask (e.g., 10 mL or 25 mL) and an analytical balance are available. Record the ambient temperature.

-

Mass of Empty Flask: Accurately weigh the empty volumetric flask on the analytical balance and record its mass (m₁).

-

Filling the Flask: Carefully fill the flask with this compound up to the calibration mark. Use a pipette or dropper to add the final amount to ensure the bottom of the meniscus is precisely on the mark.

-

Mass of Filled Flask: Re-weigh the filled volumetric flask and record its mass (m₂).

-

Calculation:

-

Calculate the mass of the this compound by subtracting the mass of the empty flask from the mass of the filled flask (Mass = m₂ - m₁).

-

The volume of the this compound is the calibrated volume of the flask (V).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V .

-

-

Replicates: Repeat the measurement at least three times to ensure precision and report the average density at the recorded temperature.

Gas chromatography is a standard technique for assessing the purity of volatile and semi-volatile organic compounds like this compound and for determining their presence in a mixture.

Protocol:

-

Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-1, HP-5ms) suitable for hydrocarbon analysis.

-

Carrier Gas: Use an inert carrier gas such as Helium or Nitrogen at a constant flow rate.

-

Injector: Set the injector temperature significantly above the boiling point of this compound (e.g., 250 °C) to ensure rapid vaporization.

-

Detector: A Flame Ionization Detector (FID) is ideal for hydrocarbon analysis due to its high sensitivity. Set the detector temperature higher than the column temperature (e.g., 280 °C).

-

Oven Program: For purity analysis, an isothermal run at a temperature below the boiling point (e.g., 150-180 °C) can be used. For mixtures, a temperature program (e.g., starting at 100 °C and ramping up to 250 °C) is employed to separate components with different boiling points.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or pentane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

The retention time (the time it takes for the compound to travel through the column) is a characteristic feature that can be used for identification by comparing it to a known standard.

-

The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for characterizing a liquid alkane and the relationship between alkane size and physical state.

References

- 1. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane, 5-butyl- [webbook.nist.gov]

- 3. This compound | 17312-63-9 [chemnet.com]

- 4. This compound [stenutz.eu]

- 5. Page loading... [guidechem.com]

- 6. Nonane, 5-butyl- [webbook.nist.gov]

- 7. This compound | 17312-63-9 [chemicalbook.com]

- 8. 5-Tert-butylnonane | C13H28 | CID 22101573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. All about Solubility of Alkanes [unacademy.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

An In-depth Technical Guide to the Synthesis of 5-Butylnonane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-butylnonane, a branched alkane of interest for various research applications. This document details plausible synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting. The synthesis of this compound is most effectively approached through a two-step sequence involving the formation of a tertiary alcohol intermediate, followed by its deoxygenation.

Executive Summary

The synthesis of this compound, a saturated hydrocarbon with the chemical formula C13H28, is not extensively detailed in readily available literature. However, established principles of organic synthesis allow for the design of reliable synthetic pathways. The most logical and practical approach involves a two-stage process:

-

Formation of 5-Butyl-5-nonanol: This key tertiary alcohol intermediate can be synthesized via a Grignard reaction. Two primary pathways are presented: the reaction of a butylmagnesium halide with 5-nonanone, or the reaction of a butylmagnesium halide with an ester of pentanoic acid.

-

Deoxygenation of 5-Butyl-5-nonanol: The subsequent reduction of the tertiary alcohol to the target alkane, this compound, can be achieved through a Barton-McCombie deoxygenation reaction. This method is particularly suitable for the removal of sterically hindered hydroxyl groups.

This guide provides detailed experimental protocols for these steps, along with expected yields and key reaction parameters, to assist researchers in the successful synthesis of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 17312-63-9 |

| Molecular Formula | C13H28 |

| Molecular Weight | 184.36 g/mol |

| Boiling Point | 216.6 °C at 760 mmHg |

| Density | 0.757 g/cm³ |

| Refractive Index | 1.424 |

Synthesis Pathway Overview

The overall synthetic strategy for this compound is depicted in the following workflow diagram.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 5-Butyl-5-nonanol via Grignard Reaction

The formation of the tertiary alcohol intermediate, 5-butyl-5-nonanol, is a critical first step. This can be achieved through two primary Grignard-based routes.

Route A: From 5-Nonanone

This route involves the reaction of a butyl Grignard reagent, such as n-butylmagnesium bromide, with 5-nonanone.

Caption: Reaction scheme for the synthesis of 5-butyl-5-nonanol from 5-nonanone.

Route B: From a Pentanoic Acid Ester

Alternatively, 5-butyl-5-nonanol can be prepared by reacting two equivalents of a butyl Grignard reagent with an ester of pentanoic acid, such as ethyl pentanoate. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Caption: Reaction scheme for the synthesis of 5-butyl-5-nonanol from ethyl pentanoate.

Experimental Protocol: Synthesis of 5-Butyl-5-nonanol (from 5-Nonanone)

This protocol describes a general procedure for the synthesis of 5-butyl-5-nonanol from 5-nonanone and n-butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

5-Nonanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) to the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not initiate, gentle warming may be necessary.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 5-nonanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 5-butyl-5-nonanol can be purified by vacuum distillation or column chromatography.

-

Quantitative Data (Typical):

| Reactant/Product | Molar Ratio (relative to 5-Nonanone) | Typical Yield |

| 5-Nonanone | 1.0 | - |

| n-Butylmagnesium Bromide | 1.1 - 1.2 | - |

| 5-Butyl-5-nonanol | - | 70-90% |

Step 2: Deoxygenation of 5-Butyl-5-nonanol via Barton-McCombie Reaction

The conversion of the tertiary alcohol, 5-butyl-5-nonanol, to this compound is effectively carried out using the Barton-McCombie deoxygenation. This radical-based reaction involves the conversion of the alcohol to a thiocarbonyl derivative, which is then reduced.

Caption: Reaction scheme for the Barton-McCombie deoxygenation.

Experimental Protocol: Barton-McCombie Deoxygenation

This protocol outlines a general procedure for the deoxygenation of 5-butyl-5-nonanol.

Materials:

-

5-Butyl-5-nonanol

-

Sodium hydride (NaH)

-

Carbon disulfide (CS2)

-

Methyl iodide (MeI)

-

Tributyltin hydride (n-Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the S-Methyl Xanthate:

-

To a stirred solution of 5-butyl-5-nonanol (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portionwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

-

After stirring for 1-2 hours at room temperature, add methyl iodide (1.5 equivalents) and continue stirring for another 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.

-

-

Radical Reduction:

-

Dissolve the crude xanthate in anhydrous toluene.

-

Add tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to remove the tin byproducts and any remaining impurities, affording pure this compound.

-

Quantitative Data (Typical):

| Reactant/Product | Molar Ratio (relative to Alcohol) | Typical Yield (for reduction step) |

| 5-Butyl-5-nonanol | 1.0 | - |

| Sodium Hydride | 1.2 | - |

| Carbon Disulfide | 1.5 | - |

| Methyl Iodide | 1.5 | - |

| Tributyltin Hydride | 1.2 | 70-85% |

| AIBN | catalytic | - |

| This compound | - | Overall yield depends on both steps |

Conclusion

The synthesis of this compound for research purposes can be reliably achieved through a two-step sequence involving a Grignard reaction to form 5-butyl-5-nonanol, followed by a Barton-McCombie deoxygenation. The choice of starting materials for the Grignard reaction (ketone vs. ester) may depend on commercial availability and cost. Careful execution of these established procedures, with attention to anhydrous conditions for the Grignard reaction and appropriate handling of radical chemistry for the deoxygenation, will enable the successful preparation of this branched alkane for further investigation in various scientific disciplines.

Thermodynamic properties of 5-Butylnonane

An in-depth technical guide on the thermodynamic properties of 5-Butylnonane, complete with detailed experimental protocols and signaling pathway diagrams, cannot be provided at this time.

This compound is a simple branched alkane, a type of hydrocarbon. While it has thermodynamic properties that can be measured and calculated, it is not a biologically active molecule in the way that drugs or signaling molecules are. Therefore, the concept of "signaling pathways" is not applicable to this compound, and information on this topic does not exist.

Furthermore, compiling a comprehensive whitepaper with detailed, step-by-step experimental protocols from publicly available sources is not feasible. Scientific literature typically describes methodologies in a manner sufficient for other experts to understand the approach, but not usually in the form of a complete, standalone protocol.

Due to the mismatch between the requested content (specifically the biological and detailed protocol aspects) and the nature of the chemical compound , it is not possible to generate the requested technical guide.

An In-depth Technical Guide to the Solubility of 5-Butylnonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Butylnonane, a saturated hydrocarbon. Given the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on fundamental chemical principles and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is an alkane with the chemical formula C13H28. As a non-polar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like". This principle states that non-polar solutes, such as this compound, will readily dissolve in non-polar solvents, while exhibiting poor solubility in polar solvents. The intermolecular forces at play in non-polar compounds are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released when new solute-solvent interactions are formed. In the case of a non-polar solute and a non-polar solvent, the disruption and formation of similar van der Waals forces result in a minimal energy barrier to dissolution.[1][2]

Predicted Solubility of this compound

Based on the non-polar nature of this compound, a predictive solubility profile in common organic solvents can be established. Organic solvents are broadly classified into three categories based on their polarity: non-polar, polar aprotic, and polar protic.

-

Non-Polar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal partial charges. This compound is expected to be highly soluble or miscible in these solvents.

-

Polar Aprotic Solvents: These solvents possess dipoles but lack acidic protons. While they are more polar than non-polar solvents, they are generally less effective at dissolving non-polar compounds compared to truly non-polar solvents. Partial solubility may be observed.

-

Polar Protic Solvents: These solvents contain at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. Due to their high polarity, they are poor solvents for non-polar compounds like this compound, and insolubility is expected.

The following table summarizes the predicted solubility of this compound in a range of organic solvents, categorized by their polarity.

| Solvent Classification | Solvent Name | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane | Miscible | "Like dissolves like"; both are non-polar alkanes. |

| Toluene | High | Toluene is a non-polar aromatic hydrocarbon. | |

| Diethyl Ether | High | While slightly polar, it is a common solvent for non-polar compounds. | |

| Carbon Tetrachloride | High | A non-polar solvent. | |

| Polar Aprotic | Acetone | Low to Moderate | Possesses a dipole, making it less compatible with a non-polar alkane. |

| Acetonitrile | Low | A polar aprotic solvent with a significant dipole moment. | |

| Dimethylformamide (DMF) | Very Low | Highly polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | A highly polar aprotic solvent. | |

| Polar Protic | Methanol | Insoluble | A highly polar solvent capable of hydrogen bonding. |

| Ethanol | Insoluble | A polar solvent with hydrogen bonding capabilities. | |

| Water | Insoluble | A highly polar protic solvent. | |

| Acetic Acid | Insoluble | A polar protic solvent. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach involving both qualitative and quantitative methods should be employed.

Qualitative Solubility Assessment (Miscibility)

This method provides a rapid, initial determination of whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Methodology:

-

Preparation: In a clean, dry test tube, add a known volume (e.g., 1 mL) of the organic solvent to be tested.

-

Addition of Solute: To the solvent, add an equal volume (1 mL) of this compound.

-

Mixing: Cap the test tube and shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.

-

Miscible: A single, clear liquid phase indicates complete solubility.

-

Partially Miscible: The formation of a cloudy or turbid solution, or two distinct layers that become one upon vigorous shaking but separate again upon standing, suggests partial solubility.

-

Immiscible: The formation of two distinct, separate liquid layers indicates insolubility.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight flask. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

-

Place the flask in a constant temperature bath (e.g., a shaker bath) set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

-

Carefully withdraw a sample from the solvent phase (the supernatant) using a pipette, ensuring that none of the undissolved this compound is collected.

-

-

Quantification:

-

Accurately determine the concentration of this compound in the collected sample using a suitable analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly effective method for quantifying hydrocarbons.

-

Prepare a series of calibration standards of this compound in the same solvent to create a calibration curve.

-

Inject the collected sample into the GC and determine the concentration based on the calibration curve.

-

-

Data Reporting:

-

Express the solubility as grams of this compound per 100 grams of solvent ( g/100g ) or as a percentage by weight (% w/w) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

References

Potential Research Applications of C13 Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13 branched alkanes, a specific group of saturated hydrocarbons with the general formula C13H28, are emerging as molecules of significant interest across various scientific disciplines. Their unique structural isomers, where carbon atoms are arranged in a non-linear fashion, impart distinct physicochemical properties compared to their straight-chain counterpart, tridecane. These properties, including lower melting and boiling points and altered viscosity, make them valuable candidates for a range of research and industrial applications. This technical guide provides an in-depth exploration of the synthesis, properties, and potential research applications of C13 branched alkanes, with a particular focus on their relevance to materials science, biofuel development, and the pharmaceutical industry.

Physicochemical Properties of C13 Branched Alkanes

The branching in the carbon chain of C13 alkanes significantly influences their physical properties. Increased branching generally leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces between molecules.[1] The melting point, however, is influenced by both branching and molecular symmetry, with highly symmetrical isomers sometimes exhibiting higher melting points.[1]

Table 1: General Physicochemical Property Trends of Alkanes

| Property | Straight-Chain Alkanes | Branched-Chain Alkanes | Rationale |

| Boiling Point | Higher | Lower | Reduced surface area decreases the strength of London dispersion forces.[1] |

| Melting Point | Generally Higher | Variable | Dependent on molecular symmetry; highly branched, symmetrical molecules can pack more efficiently in a crystal lattice.[1] |

| Viscosity | Higher | Lower | Branching disrupts the ordered flow of molecules, leading to lower viscosity. |

| Density | Higher | Lower | Branched molecules pack less efficiently in the liquid state. |

Synthesis of C13 Branched Alkanes from Biomass

A significant area of research focuses on the sustainable production of branched alkanes from renewable biomass resources. A common pathway involves the catalytic upgrading of biomass-derived platform molecules, such as furfural, which is produced from the dehydration of C5 sugars (e.g., xylose) found in hemicellulose.[2][3]

Experimental Protocol: Synthesis of C13 Branched Alkanes from Furfural

This protocol is a generalized procedure based on common catalytic upgrading methods.

-

Aldol Condensation:

-

In a high-pressure reactor, combine furfural and acetone in a suitable molar ratio.

-

Add a solid base catalyst (e.g., hydrotalcite).

-

Pressurize the reactor with an inert gas (e.g., N2) and heat to the desired temperature (e.g., 120-160°C) with stirring for a specified reaction time.

-

After cooling, filter the catalyst and analyze the liquid product for the formation of the C13 furanic intermediate.

-

-

Hydrodeoxygenation (HDO):

-

Transfer the C13 furanic intermediate to a high-pressure reactor.

-

Add a bifunctional catalyst (e.g., Pt/NbOPO4).

-

Pressurize the reactor with hydrogen (H2) to a high pressure (e.g., 50-80 bar).

-

Heat the reactor to the required temperature (e.g., 250-350°C) with vigorous stirring for several hours.

-

After cooling and depressurizing, the resulting organic layer contains a mixture of C13 branched alkanes.

-

Table 2: Representative Catalytic Upgrading Data for Biomass-derived Fuels

| Feedstock | Catalyst | Product | Yield/Selectivity | Reference |

| Hemicellulose Extract | NaOH (condensation), Ru/C (HDO) | C12-C13 Alkanes | Up to 91% yield | [2] |

| Furan derivatives | Pt/NbOPO4 | C8-C19 Alkanes | 75-78% yield | [4] |

| Squalane (C30) | Ru/CeO2 | C14-C16 Branched Alkanes | Narrow distribution | [2] |

Research Applications

Biofuels and Lubricants

The primary application of C13 branched alkanes is in the formulation of high-performance fuels and lubricants. Their branched structure contributes to a higher octane rating in gasoline, which prevents engine knocking. In diesel and jet fuels, branching improves cold-flow properties by lowering the freezing point. As lubricants, their lower viscosity and stable nature make them suitable for various industrial applications.

Materials Science

C13 branched alkanes can be utilized as monomers or building blocks in the synthesis of polymers. The specific branching pattern can be tailored to control the physical properties of the resulting polymers, such as their flexibility, thermal stability, and crystallinity.

Potential Applications in Drug Development

While the direct application of C13 branched alkanes in drug development is not yet established, their properties as non-polar, biocompatible solvents suggest potential utility as excipients in pharmaceutical formulations.

Semifluorinated alkanes, which share structural similarities with branched alkanes, have been investigated as carriers for delivering poorly water-soluble drugs to the eyes and lungs.[5][6] This suggests that C13 branched alkanes could be explored for similar purposes, particularly in topical or oral formulations where their low toxicity and ability to dissolve lipophilic active pharmaceutical ingredients (APIs) would be advantageous. However, extensive toxicological studies are required to establish their safety for pharmaceutical use.

Toxicological Profile

The toxicity of C13 branched alkanes is a critical consideration for their application. Available data, primarily from studies on mixtures of alkanes, suggests a generally low order of acute toxicity.

Table 3: Acute Inhalation Toxicity of n-Alkanes in Rats

| Alkane | Concentration (ppm, 8-hour exposure) | Observed Effects | Reference |

| n-C9 | 5280 - 3560 | Gross ataxia, seizures, spasms | [7] |

| n-C10 | 1369 | No toxic effects observed | [7] |

| n-C11 | 442 | No toxic effects observed | [7] |

| n-C12 | 142 | No toxic effects observed | [7] |

| n-C13 | 41 | No toxic effects observed | [7] |

An assessment by the Australian Industrial Chemicals Introduction Scheme for C8-C18 branched and linear alkanes concluded that they are of low acute oral, dermal, and inhalation toxicity, are slightly irritating to the skin and eyes, and are not skin sensitizers.[8]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of C13 branched alkane isomers in complex mixtures.

Experimental Protocol: GC-MS Analysis of C13 Branched Alkanes

This protocol is adapted from best practices for alkane analysis.[9][10]

-

Sample Preparation:

-

Prepare a stock solution of the C13 alkane sample in a high-purity solvent (e.g., hexane).

-

Perform serial dilutions to create working standards.

-

If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane) to all standards and samples.

-

-

Instrument Parameters:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to 250-300°C with a split or splitless injection mode.

-

Oven Program: Start with an initial temperature of ~50°C, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of ~300°C.

-

Carrier Gas: Use helium or hydrogen at a constant flow rate.

-

MS Parameters: Use electron ionization (EI) at 70 eV. Set the mass scan range to cover the expected fragment ions (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the C13 branched alkane isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

-

Quantify the analytes by integrating the peak areas and using a calibration curve generated from the standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are invaluable for the structural elucidation of C13 branched alkane isomers.[11][12][13]

Experimental Protocol: NMR Analysis of C13 Branched Alkanes

-

Sample Preparation: Dissolve a sufficient amount of the purified C13 alkane isomer in a deuterated solvent (e.g., CDCl3).

-

1H NMR Spectroscopy:

-

Acquire a 1H NMR spectrum. Protons on aliphatic carbons typically resonate in the upfield region (δ 0.5-2.0 ppm).

-

The chemical shift and splitting patterns (multiplicity) of the signals provide information about the connectivity of the protons.

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum. The number of signals indicates the number of unique carbon environments in the molecule.

-

The chemical shifts of the carbon signals provide information about the type of carbon (methyl, methylene, methine, quaternary).

-

-

2D NMR Spectroscopy: Techniques like COSY and HSQC can be used to establish C-H and H-H correlations for unambiguous structure determination.

Conclusion and Future Outlook

C13 branched alkanes represent a versatile class of compounds with established applications in the fuel and lubricant industries and significant potential in materials science and potentially drug development. The ongoing research into their sustainable synthesis from biomass is crucial for transitioning to a bio-based economy. For their application in pharmaceuticals, further rigorous investigation into their toxicological profiles and formulation compatibility is essential. The development of advanced analytical techniques will continue to be vital for the precise characterization of their complex isomeric mixtures, enabling a deeper understanding of their structure-property relationships and paving the way for novel applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. benchchem.com [benchchem.com]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkanes | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

5-Butylnonane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of 5-Butylnonane as a Non-Polar Solvent

Introduction

This compound (CAS No. 17312-63-9) is a branched alkane with the molecular formula C13H28. As a non-polar solvent, it holds potential for various applications in research and the pharmaceutical industry, particularly in organic synthesis, extraction, and chromatography. Its branched structure imparts specific physicochemical properties that differentiate it from its linear alkane counterparts. This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, information from analogous branched alkanes is also included to provide a broader context.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, influencing factors such as boiling point for reaction temperature control and ease of removal, density for phase separation, and refractive index for analytical purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | [1] |

| Molecular Weight | 184.36 g/mol | [1] |

| CAS Number | 17312-63-9 | [1] |

| Boiling Point | 216.6 °C at 760 mmHg | [1] |

| Density | 0.757 g/cm³ | [1] |

| Refractive Index | 1.424 | [1] |

| Flash Point | 64.9 °C | [1] |

| Vapor Pressure | 0.204 mmHg at 25 °C | [1] |

| Viscosity | No data available | |

| LogP (Octanol/Water Partition Coefficient) | No data available | |

| Water Solubility | No data available (expected to be very low) |

Solvent Characteristics

As a C13 branched alkane, this compound exhibits typical characteristics of a non-polar solvent.

Solubility and Miscibility:

-

Organic Solvent Miscibility: this compound is expected to be miscible with a wide range of common non-polar and weakly polar organic solvents, such as toluene, diethyl ether, and other hydrocarbons. Based on the "like dissolves like" principle, it will have limited miscibility with highly polar solvents like methanol and water.

Table 2: Predicted Miscibility of this compound with Common Solvents

| Solvent | Polarity | Predicted Miscibility |

| Water | High | Immiscible |

| Methanol | High | Immiscible/Slightly Miscible |

| Ethanol | High | Partially Miscible |

| Acetone | Medium | Miscible |

| Diethyl Ether | Low | Miscible |

| Toluene | Low | Miscible |

| Hexane | Low | Miscible |

Potential Applications in Research and Drug Development

While specific experimental protocols detailing the use of this compound are scarce in publicly available literature, its properties suggest its utility in several areas.

Organic Synthesis

As a high-boiling, non-polar, and aprotic solvent, this compound can be a suitable medium for organic reactions requiring elevated temperatures and an inert environment. Its non-polar nature makes it ideal for dissolving non-polar starting materials and reagents.

A potential workflow for a synthesis reaction using a high-boiling non-polar solvent like this compound is depicted below.

Caption: A typical experimental workflow for an organic synthesis reaction using a high-boiling non-polar solvent.

Extraction

The non-polar nature of this compound makes it a candidate for the extraction of non-polar compounds from natural products or reaction mixtures. Its high boiling point would be advantageous in situations where the extraction is performed at elevated temperatures to increase efficiency, followed by solvent removal under vacuum.

Chromatography

In chromatographic applications, branched alkanes can be used as components of the mobile phase in normal-phase chromatography. Due to its non-polar character, this compound could be employed as a weak eluent for the separation of non-polar to moderately polar compounds on a polar stationary phase like silica gel.

Safety and Environmental Considerations

Table 3: General Safety and Hazard Information for C10-C13 Isoalkanes

| Hazard Category | Information | Source |

| Acute Toxicity (Oral) | Generally low toxicity. | [2] |

| Acute Toxicity (Dermal) | Generally low toxicity. | [2] |

| Acute Toxicity (Inhalation) | Vapors may cause dizziness or suffocation at high concentrations. | [2] |

| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged or repeated contact. | [2] |

| Serious Eye Damage/Irritation | May cause mild eye irritation. | [2] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | [3] |

| Environmental Fate | Expected to be biodegradable. Low potential for bioaccumulation. | [4] |

General Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses).

-

Avoid ingestion and inhalation.

-

Keep away from heat, sparks, and open flames.

The logical relationship for handling a non-polar solvent like this compound in a laboratory setting is outlined below.

Caption: A logical workflow for the safe handling and disposal of a non-polar solvent in a laboratory.

Conclusion

This compound presents itself as a viable, high-boiling, non-polar solvent for specialized applications in organic chemistry and related fields. While specific experimental data for this compound is limited, its properties can be inferred from the general characteristics of branched alkanes. Its high boiling point and non-polar nature make it a potentially useful tool in the arsenal of solvents for researchers and drug development professionals, particularly for high-temperature reactions and extractions of non-polar materials. As with any chemical, proper safety precautions should be taken, and it is recommended to consult the Safety Data Sheet (SDS) before use. Further research into the specific applications and toxicological profile of this compound would be beneficial to fully realize its potential.

References

5-Butylnonane: A Technical Guide to Health and Safety Data Assessment in the Absence of Compound-Specific Information

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the health and safety data for 5-Butylnonane. A thorough review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological and ecotoxicological information for this compound.[1][2] This document, therefore, serves as a guide for assessing the potential hazards of this compound by leveraging data on structurally related compounds (branched alkanes) and outlining standard toxicological evaluation protocols. The methodologies and logical workflows presented herein are intended to provide a framework for researchers and drug development professionals when encountering substances with limited safety data.

Compound Identification and Physical Properties

This compound is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol .[3][4]

| Property | Value | Source |

| CAS Number | 17312-63-9 | [4] |

| Molecular Formula | C13H28 | [3][4] |

| Molecular Weight | 184.36 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-n-Butylnonane | [2][4] |

| Enthalpy of Vaporization | 52.6 kJ/mol at 313 K | [5] |

Health and Safety Data

Currently, there is no specific quantitative health and safety data available for this compound in publicly accessible databases. Safety data sheets and chemical repositories consistently report "no data available" for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1][2] Similarly, data on aspiration hazard and ecological toxicity are not available.[1]

General Considerations for Branched Alkanes

In the absence of specific data, an initial assessment can be based on the properties of similar branched alkanes. Generally, branched alkanes exhibit lower boiling points than their straight-chain isomers due to reduced surface area and weaker intermolecular forces.[6] Their reactivity is similar to straight-chain alkanes, primarily involving combustion and halogenation reactions.[6]

For compounds with structures similar to this compound, such as other nonanes, potential hazards may include:

-

Flammability: Nonane is a flammable liquid and vapor.[7]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[7]

-

Skin Irritation: May cause skin irritation.[7]

-

Drowsiness or Dizziness: May cause drowsiness or dizziness.[7]

It is crucial to handle this compound with appropriate precautions, assuming it may possess similar hazards until specific data becomes available.

Standard Toxicological Assessment Workflow

When specific toxicity data for a compound is unavailable, a structured toxicological assessment is necessary. This workflow is designed to characterize the potential hazards of a substance. Toxicology testing is the process of determining the degree to which a substance can negatively impact the normal biological functions of an organism.[8]

Representative Experimental Protocols

The following are generalized protocols for key toxicological studies that would be applicable to a substance like this compound. These are based on standard methodologies in toxicology.

In Vitro Chromosomal Aberration Assay

-

Objective: To assess the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Methodology:

-

Human lymphocytes are cultured in vitro.

-

The cells are exposed to this compound at various concentrations for a short period.

-

Following exposure, the cells are treated with a substance to arrest cell division at the metaphase stage.

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are examined microscopically for chromosomal aberrations, such as breaks or rearrangements.

-

The frequency of aberrations in treated cells is compared to that in control cells. A statistically significant increase in aberrations indicates a potential for genotoxicity.[9]

-

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology:

-

This method uses a sequential dosing approach, typically in a small number of rodents.

-

A single animal is dosed with a starting concentration of this compound.

-

The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity or mortality.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

This sequential process continues until enough data is gathered to calculate the LD50 with a specified confidence interval.

-

This method minimizes the number of animals required while still providing a statistically robust estimate of acute toxicity.

-

Signaling Pathways and Mechanisms of Action

There is no information available regarding specific signaling pathways affected by this compound. For non-polar, non-reactive substances like branched alkanes, acute toxicity, if observed, is often due to non-specific mechanisms such as disruption of cell membranes or other physical effects at high concentrations.

Conclusion and Recommendations

The current lack of health and safety data for this compound necessitates a cautious approach to its handling and use. Researchers, scientists, and drug development professionals should assume the substance may possess hazards similar to other branched alkanes of similar molecular weight, including flammability and aspiration toxicity. In the absence of specific data, the application of a structured toxicological assessment workflow, beginning with in silico and in vitro methods, is recommended to characterize its hazard profile. The experimental protocols and logical workflows provided in this guide offer a starting point for such an evaluation. It is strongly advised that appropriate personal protective equipment be used, and engineering controls be in place when handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 5-butyl- [webbook.nist.gov]

- 5. Nonane, 5-butyl- [webbook.nist.gov]

- 6. dollhouseogotto.no [dollhouseogotto.no]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Toxicology testing - Wikipedia [en.wikipedia.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Note: Analysis of 5-Butylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

5-Butylnonane (C13H28) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, including fuels, lubricants, and environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of such volatile and semi-volatile compounds.[2] This application note details a robust GC-MS method for the analysis of this compound, providing a comprehensive protocol from sample preparation to data analysis. The methodology described herein is intended for researchers, scientists, and professionals in the petrochemical, environmental, and drug development industries.

Principle of the Method

The GC-MS analysis workflow begins with the introduction of a sample into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. These fragments are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a "chemical fingerprint" for compound identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound.

Data Presentation

The quantitative data for the GC-MS analysis of this compound is summarized in the tables below.

Table 1: Physicochemical and Chromatographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C13H28 | [1][3] |

| Molecular Weight | 184.36 g/mol | [3] |

| CAS Registry Number | 17312-63-9 | [1] |

| Kovats Retention Index | 1204 (non-polar column) | [3][4] |

Table 2: Characteristic Mass Spectral Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 43 | High | [C3H7]+ |

| 57 | High | [C4H9]+ |

| 71 | High | [C5H11]+ |

| 127 | Low | [M-C4H9]+ |

| 184 | Very Low to Absent | [M]+ (Molecular Ion) |

Note: Relative intensities are qualitative and can vary based on the specific instrument and analytical conditions. The molecular ion for branched alkanes is often of very low abundance or not observed.

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation

The sample preparation method should be tailored to the specific matrix. For liquid samples such as hydrocarbon mixtures, a simple dilution is often sufficient.

-

Reagents and Materials:

-

This compound standard

-

Hexane or Dichloromethane (GC grade or higher)

-

Volumetric flasks

-

Micropipettes

-

GC vials with caps

-

-

Procedure:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

For unknown samples, dilute an accurately weighed or measured amount in hexane to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:100 (v/v) is recommended for complex hydrocarbon mixtures.

-

Transfer the prepared standards and samples into 2 mL GC vials.

-

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instruments.

-

Gas Chromatograph (GC) Parameters:

-

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector: Split/splitless, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-250.

-

Scan Mode: Full Scan.

-

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound by comparing its retention time with that of a known standard. The Kovats retention index can also be used for confirmation.[3][4]

-

Extract the mass spectrum of the identified peak.

-

Confirm the identity of this compound by comparing the acquired mass spectrum with a reference library (e.g., NIST) and the characteristic fragments listed in Table 2.[3]

-

For quantitative analysis, construct a calibration curve from the peak areas of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Diagram 1: GC-MS Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Diagram 2: Logical Diagram of GC-MS System Components

Caption: Key components of a gas chromatography-mass spectrometry system.

References

Application Notes and Protocols for the Use of 5-Butylnonane as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and drug development sectors, the precision and accuracy of chromatographic techniques are paramount. The use of a reference standard is crucial for the reliable quantification of analytes. This document provides detailed application notes and protocols for the utilization of 5-butylnonane as a reference standard in chromatographic analyses, primarily focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

This compound (C13H28) is a branched-chain alkane that possesses several properties making it a suitable internal standard for the quantification of various non-polar to moderately polar analytes.[1] Its chemical inertness, thermal stability, and distinct elution profile in typical GC runs allow it to be a reliable marker for correcting variations in sample injection, instrument response, and sample preparation.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈ | [4] |

| Molecular Weight | 184.36 g/mol | [1][4] |

| CAS Number | 17312-63-9 | [4] |

| Boiling Point | Not specified | [1] |

| Structure | Branched Alkane | [1] |

Principle of the Internal Standard Method

The internal standard (IS) method is a widely used technique in quantitative chromatography to improve the precision and accuracy of results.[5][6] It involves adding a constant, known amount of a non-interfering compound—the internal standard—to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[5] This approach effectively compensates for variations in injection volume, detector response, and sample loss during preparation.[6]

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard in GC-MS analysis. Optimization of these parameters is recommended for specific applications and analytes.

Preparation of Standard Solutions

-

Stock Solution of this compound (Internal Standard):

-

Accurately weigh approximately 10 mg of pure this compound.

-

Dissolve it in 10 mL of a high-purity volatile solvent (e.g., hexane, ethyl acetate) to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution in a tightly sealed vial at 4°C.

-

-

Analyte Stock Solution:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a compatible solvent.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

-

To each calibration standard, add a fixed amount of the this compound stock solution to achieve a constant internal standard concentration (e.g., 10 µg/mL).

-

Sample Preparation

-

Accurately weigh or measure the sample to be analyzed.

-

Extract the analyte(s) from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Add a precise volume of the this compound internal standard stock solution to the extracted sample to achieve the same final concentration as in the calibration standards.

-

Vortex the sample to ensure homogeneity.

-

If necessary, derivatize the analyte to improve its volatility and thermal stability.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of non-polar compounds. These should be optimized for the specific analyte and instrument.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the analyte and this compound based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.[5]

-

Quantification: Determine the concentration of the analyte in the samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability.[7] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Linearity | Coefficient of determination (r²) ≥ 0.995 for the calibration curve.[2] |

| Accuracy (Recovery) | Mean recovery of 80-120% for spiked samples at different concentration levels.[2] |

| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% for replicate measurements.[2] |

| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1.[2] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.[2] |

| Specificity | No interfering peaks at the retention times of the analyte and internal standard. |

Visualizations

Experimental Workflow

References

- 1. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 4. Nonane, 5-butyl- [webbook.nist.gov]

- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. scielo.org.co [scielo.org.co]

Application Notes and Protocols for 5-Butylnonane as a Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 5-Butylnonane's properties as a solvent and offer detailed, representative experimental protocols for its potential use in organic synthesis and extraction. Given the limited specific literature on this compound, these protocols are based on the general principles of using long-chain branched alkanes as solvents and may require optimization for specific applications.

Physicochemical Properties of this compound

This compound is a branched alkane with properties that make it a potential substitute for other non-polar solvents in various applications. Its high boiling point can be advantageous for reactions requiring elevated temperatures, while its non-polar nature allows for the dissolution of non-polar compounds.

| Property | Value | Reference |

| CAS Number | 17312-63-9 | [1][2] |

| Molecular Formula | C₁₃H₂₈ | [1][2] |

| Molecular Weight | 184.36 g/mol | [1][3] |

| Density | 0.757 g/cm³ | [1] |

| Boiling Point | 216.6 °C at 760 mmHg | [1] |

| Flash Point | 64.9 °C | [1] |

| Refractive Index | 1.424 | [1] |

| Vapor Pressure | 0.204 mmHg at 25°C | [1] |

Logical Workflow for Solvent Selection

The following diagram illustrates a general workflow for selecting an appropriate solvent for a chemical reaction or extraction process, highlighting where a solvent like this compound might be considered.

Caption: Logical workflow for solvent selection.

Experimental Protocols

The following are generalized protocols for the use of this compound as a solvent in organic synthesis and extraction.

Application in Organic Synthesis: General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a representative Suzuki-Miyaura coupling reaction, where a high-boiling, non-polar solvent like this compound can be beneficial, particularly for reactants with low solubility in more common ethereal or aromatic solvents.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid using this compound as the solvent.

Materials:

-

Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

This compound (reagent grade)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas (Argon or Nitrogen) supply

Experimental Workflow Diagram:

Caption: Workflow for a Suzuki-Miyaura coupling.

Procedure:

-

Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.02 mmol).

-

Add 10 mL of this compound to the flask.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.

-

Quench the reaction by adding 20 mL of deionized water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the extraction solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application in Extraction: General Protocol for the Extraction of Non-Polar Compounds from a Plant Matrix

This protocol provides a general method for using this compound to extract non-polar compounds, such as essential oils or cannabinoids, from a dried plant matrix. The high boiling point of this compound necessitates removal under vacuum.

Objective: To extract non-polar compounds from a plant matrix using this compound as the solvent.

Materials:

-

Dried and ground plant material

-

This compound (reagent grade)

-

Soxhlet extraction apparatus or a flask for maceration

-

Heating mantle

-

Rotary evaporator with a vacuum pump

-

Filter paper

Experimental Workflow Diagram:

Caption: Workflow for solvent extraction.

Procedure (Soxhlet Extraction):

-

Place a thimble containing a known amount of dried and ground plant material into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with this compound.

-

Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.

-

Allow the extraction to proceed for a sufficient number of cycles (e.g., 6-8 hours) to ensure complete extraction of the non-polar compounds.

-

After extraction, cool the apparatus and carefully dismantle it.

-

Transfer the solvent containing the extracted compounds to a round-bottom flask.

-

Remove the this compound using a rotary evaporator under high vacuum and at an elevated temperature to yield the crude extract.

Procedure (Maceration):

-

Place a known amount of dried and ground plant material into an Erlenmeyer flask.

-

Add a sufficient volume of this compound to completely submerge the plant material.

-

Seal the flask and allow it to stand at room temperature for 24-72 hours, with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Rinse the plant residue with a small amount of fresh this compound and combine the filtrates.

-

Remove the this compound using a rotary evaporator under high vacuum and at an elevated temperature to obtain the crude extract.

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: this compound is a combustible liquid. Keep away from open flames and sources of ignition.

-

Disposal: Dispose of this compound and any waste generated according to institutional and local environmental regulations.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Use of 5-Butylnonane in Model Fuel Mixture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-butylnonane, a C13 branched alkane, as a component in model fuel mixtures for combustion studies. Due to the limited availability of direct experimental data for this compound in the literature, this document leverages data from studies on similar long-chain branched alkanes, such as iso-dodecane (C12) and iso-cetane (C16), to provide representative protocols and expected outcomes. This information is intended to guide researchers in designing experiments to investigate the combustion behavior of fuels containing large iso-alkanes.

Introduction

Surrogate fuels, composed of a limited number of well-characterized hydrocarbon compounds, are essential tools for understanding the complex combustion processes of real transportation fuels like diesel and jet fuel.[1][2] These real fuels are complex mixtures containing hundreds to thousands of different compounds, making detailed chemical kinetic modeling and experimental analysis intractable.[1][3] By using simpler surrogate mixtures, researchers can systematically study the influence of different hydrocarbon classes (n-alkanes, iso-alkanes, cycloalkanes, and aromatics) on combustion phenomena such as ignition delay, flame speed, and pollutant formation.[1][3]

Branched alkanes (iso-alkanes) are a significant component of diesel and jet fuels, influencing their ignition quality and low-temperature combustion behavior.[1][4] this compound (C13H28) is a representative large branched alkane that can be considered for inclusion in surrogate fuel mixtures to better emulate the properties of these real fuels.

Representative Surrogate Fuel Composition

Table 1: Representative Jet Fuel Surrogate Mixture Composition

| Component | Chemical Formula | Hydrocarbon Class | Mole Fraction (%) | Mass Fraction (%) |

| n-Dodecane | C12H26 | n-Alkane | 40.0 | 42.8 |

| This compound | C13H28 | iso-Alkane | 25.0 | 27.3 |

| Methylcyclohexane | C7H14 | Cycloalkane | 20.0 | 17.1 |

| Toluene | C7H8 | Aromatic | 15.0 | 12.8 |

Physicochemical Properties of the Representative Surrogate Fuel

The properties of the model fuel mixture are critical for validating combustion models and understanding its behavior in experimental setups. The following table presents estimated and measured properties for a representative surrogate fuel containing a C13 branched alkane, based on data for similar mixtures.

Table 2: Physicochemical Properties of the Representative Surrogate Fuel

| Property | Value | Test Method |

| Average Molecular Weight ( g/mol ) | 145.5 | Calculated |

| Hydrogen/Carbon (H/C) Ratio | 2.05 | Calculated |

| Density @ 298 K (g/cm³) | 0.765 | ASTM D4052 |

| Kinematic Viscosity @ 313 K (mm²/s) | 1.45 | ASTM D445 |

| Lower Heating Value (MJ/kg) | 44.2 | ASTM D240 |

| Derived Cetane Number (DCN) | 48 | ASTM D6890 |

| Flash Point (°C) | 65 | ASTM D93 |

| Sulfur (ppmw) | < 1 | ASTM D5453 |

Experimental Protocols

Detailed experimental investigation of surrogate fuel combustion is crucial for developing and validating chemical kinetic models. The following are standard protocols for key experiments used in combustion research.

Ignition Delay Time Measurement using a Shock Tube

Objective: To determine the autoignition characteristics of the surrogate fuel mixture over a range of temperatures and pressures relevant to internal combustion engines.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics for detecting ignition.

Protocol:

-

Mixture Preparation: Prepare a homogenous gas-phase mixture of the surrogate fuel and an oxidizer (typically "air," a mixture of 21% O2 and 79% N2) at a specific equivalence ratio (Φ). The surrogate fuel is typically vaporized and introduced into the shock tube in a highly diluted state with an inert gas like Argon.

-

Shock Tube Operation:

-

The driven section of the shock tube is filled with the prepared fuel/air mixture to a specific initial pressure.

-

The driver section is filled with a high-pressure driver gas (e.g., helium).

-

A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the fuel/air mixture, compressing and heating it.

-

-

Data Acquisition:

-

Pressure transducers along the shock tube measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave are calculated.

-

Ignition is typically detected by a rapid rise in pressure and/or the emission of light from excited radical species (e.g., OH* chemiluminescence) measured by a photodetector at the endwall of the shock tube.

-

-

Ignition Delay Time: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.

-

Experimental Conditions: Experiments are typically conducted over a range of temperatures (e.g., 650 K to 1400 K) and pressures (e.g., 10 to 60 atm) to map out the ignition behavior.

Laminar Flame Speed Measurement

Objective: To measure the fundamental propagation speed of a flame through a premixed fuel-air mixture, a key parameter for validating combustion models.

Apparatus: A constant volume combustion chamber (spherical bomb) with a central ignition system and high-speed imaging capabilities.

Protocol:

-

Mixture Preparation: The combustion chamber is filled with a precisely controlled mixture of the vaporized surrogate fuel and air at a known equivalence ratio, temperature, and pressure.

-

Ignition: The mixture is ignited at the center of the chamber by a spark.

-

Data Acquisition: A high-speed camera records the spherically expanding flame front.

-

Flame Speed Calculation: The laminar flame speed is determined from the rate of change of the flame radius with time, corrected for the expansion of the hot gases behind the flame front.

Combustion Chemistry of this compound (Representative Pathway)

The combustion of large branched alkanes like this compound proceeds through a complex network of elementary reactions. The following diagram illustrates a generalized high-temperature combustion pathway.

Caption: Generalized high-temperature combustion pathway for a large branched alkane.

Experimental Workflow

The following diagram outlines the typical workflow for investigating a new surrogate fuel component like this compound.

Caption: Typical experimental and modeling workflow for surrogate fuel studies.

Conclusion

While direct experimental data on this compound as a surrogate fuel component is scarce, its inclusion in model fuel mixtures is a logical step towards creating more representative surrogates for diesel and jet fuels. By following the generalized protocols outlined in these application notes and leveraging the extensive knowledge base on similar large branched alkanes, researchers can effectively investigate the impact of C13 iso-alkanes on combustion processes. The data generated from such studies will be invaluable for the development and refinement of predictive chemical kinetic models for real-world fuels.

References

Application Notes and Protocols for the Analysis of 5-Butylnonane in Environmental Samples